molecular formula C15H12ClFO B1327650 3'-Chloro-3-(4-fluorophenyl)propiophenone CAS No. 898768-19-9

3'-Chloro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327650
CAS No.: 898768-19-9
M. Wt: 262.7 g/mol
InChI Key: DASITHZZCXMUOI-UHFFFAOYSA-N
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Description

Significance of Propiophenone (B1677668) Scaffolds in Synthetic Chemistry

The propiophenone scaffold is a valuable building block in organic synthesis. wikipedia.org Its chemical structure offers multiple reactive sites, including the aromatic ring, the carbonyl group, and the alpha and beta carbons of the ethyl chain. This allows for a diverse range of transformations, such as electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and reactions at the alpha-position. mdpi.com

These synthetic handles have made propiophenone derivatives key intermediates in the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. guidechem.com The well-established Friedel-Crafts acylation is a common method for synthesizing propiophenones, reacting an aromatic compound with propanoyl chloride in the presence of a Lewis acid catalyst. wikipedia.org

Role of Halogenated Aromatic Ketones in Molecular Design

The introduction of halogen atoms onto aromatic ketones, such as the propiophenone scaffold, is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. nih.gov Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is increasingly recognized as a significant factor in ligand-receptor interactions. acs.org This interaction can enhance binding affinity and selectivity, making halogenated aromatic ketones attractive candidates for drug design. nih.gov Furthermore, the presence of halogens provides a site for further synthetic modifications, such as cross-coupling reactions.

Structural Uniqueness of 3'-Chloro-3-(4-fluorophenyl)propiophenone and its Research Implications

The specified compound, this compound, possesses a unique arrangement of substituents that distinguishes it from more commonly studied analogs. The key features are:

A chloro group at the 3'-position of the benzoyl ring.

A 4-fluorophenyl group at the 3-position of the propanone chain.

This substitution pattern suggests potential for interesting biological activity and synthetic utility. The 3'-chloro substitution can influence the electronic properties of the carbonyl group and introduce a potential halogen bonding donor. The 3-(4-fluorophenyl) group adds a second halogenated aromatic ring, significantly increasing the molecule's complexity and potential for diverse interactions with biological targets.

Given the lack of direct research on this compound, its implications are largely speculative but grounded in the known roles of its constituent parts. Research would likely focus on its potential as an intermediate for novel pharmaceuticals, leveraging the reactivity of the halogenated moieties.

Overview of Academic Research Trajectories for Related Compounds

While information on this compound is sparse, extensive research exists for structurally similar compounds. For instance, 3-Chloropropiophenone (B135402) and its derivatives are recognized as important intermediates in the synthesis of various pharmaceuticals. guidechem.comguidechem.com Studies have detailed their synthesis via methods like the Friedel-Crafts acylation. chemicalbook.comresearchgate.net

Furthermore, research into other halogenated propiophenones, such as those with different substitution patterns or additional functional groups, has explored their potential as anticancer agents and their interactions with various biological targets. nih.gov The general trend in this area of research is to synthesize novel derivatives and evaluate their biological activities, often using computational modeling to understand structure-activity relationships. The trajectory for any future research on this compound would likely follow this established path of synthesis, characterization, and biological screening.

Data on a Structurally Related Compound

To provide context, the following table details the properties of a known, related compound, 3-Chloro-4'-fluoropropiophenone .

PropertyValue
CAS Number 347-93-3
Molecular Formula C₉H₈ClFO
Molecular Weight 186.61 g/mol
Appearance Solid
Melting Point 47-49 °C

This data is for 3-Chloro-4'-fluoropropiophenone and is provided for illustrative purposes due to the absence of data for the requested compound. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASITHZZCXMUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644575
Record name 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one
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Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-19-9
Record name 1-Propanone, 1-(3-chlorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 3 4 Fluorophenyl Propiophenone

Regioselective Introduction of Chloro and Fluoro Substituents

An alternative synthetic logic involves forming a simpler propiophenone (B1677668) core first, followed by the selective introduction of the halogen atoms onto the aromatic rings.

Direct halogenation of an aromatic ring is a classic electrophilic aromatic substitution. The regioselectivity is governed by the electronic properties of the substituents already present on the ring. The acyl group of a propiophenone is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta-position.

Direct Chlorination : The chlorination of propiophenone with chlorine gas (Cl₂) and a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) in a solvent such as 1,2-dichloroethane (B1671644) can produce 3'-chloropropiophenone (B116997) with high yield and selectivity. google.com A patented method describes this process achieving yields of 88-90% with a product purity of 99.7-99.9%. google.com It is important to control the reaction conditions to avoid chlorination on the α-carbon of the propyl chain, which can occur under different mechanisms, such as in alkaline solutions. researchgate.netresearchgate.net

Direct Fluorination : Direct fluorination of aromatic compounds with fluorine gas is highly exothermic and difficult to control. Modern organic synthesis employs electrophilic fluorinating reagents that are safer and more selective. numberanalytics.com Reagents like Selectfluor (F-TEDA-BF₄) are used for this purpose. Furthermore, palladium-catalyzed methods for the direct C-H fluorination of aromatic ketones have been developed, offering good regioselectivity. rsc.org The challenge in synthesizing the target molecule via this route would be the sequential and regioselective introduction of both chlorine and fluorine onto two different rings of a precursor molecule.

Table 2: Overview of Direct Halogenation Methods
Halogenation TypeReagentCatalyst/ConditionsRegioselectivity
Direct ChlorinationCl₂AlCl₃, 1,2-dichloroethane google.comMeta-directing due to the acyl group. google.com
Direct FluorinationElectrophilic Fluorinating Agents (e.g., Selectfluor)Often requires specific catalysts or reaction conditions. numberanalytics.comCan be influenced by directing groups and catalyst choice. rsc.org

This strategy involves introducing halogens by transforming other functional groups that are already positioned correctly on the aromatic rings. This approach offers excellent control over regioselectivity.

A classic example is the Sandmeyer reaction, which converts an aromatic primary amine into a halide via a diazonium salt intermediate. For instance, 3'-aminopropiophenone (B72865) could be synthesized and then converted to 3'-chloropropiophenone. The amine is treated with nitrous acid (generated in situ from NaNO₂) in the presence of cold hydrochloric acid to form a diazonium salt, which is then treated with a copper(I) chloride solution to introduce the chlorine atom. google.com

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to assemble complex molecules from simpler, functionalized precursors. umontreal.ca While these are primarily used for C-C bond formation, they are fundamental to a strategy where pre-halogenated building blocks are coupled together. For the synthesis of 3'-Chloro-3-(4-fluorophenyl)propiophenone, a Suzuki coupling could be envisioned. For example, a 3-chlorophenyl boronic acid could be coupled with a precursor such as 1-(4-fluorophenyl)-3-bromopropan-1-one in the presence of a palladium catalyst. This method provides a powerful and modular way to construct the target molecule from readily available functionalized precursors. nih.gov

Catalytic Methods in the Synthesis of this compound

The construction of this compound, a β-aryl ketone, relies heavily on catalytic methods that can efficiently form carbon-carbon bonds with high selectivity. The primary approaches involve the use of Lewis acids to mediate classical aromatic substitution reactions and transition metal complexes, particularly palladium, to catalyze modern cross-coupling reactions. Furthermore, the presence of a stereocenter at the β-carbon necessitates the exploration of enantioselective catalytic systems.

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of organic synthesis, primarily through the Friedel-Crafts reaction, which is instrumental in attaching alkyl or acyl groups to aromatic rings. numberanalytics.comnih.gov For the synthesis of this compound, this methodology can be applied in two principal ways: Friedel-Crafts acylation or alkylation.

In a potential Friedel-Crafts acylation route, a substituted propionyl chloride, namely 3-(4-fluorophenyl)propionyl chloride, would be reacted with 1,3-dichlorobenzene (B1664543) or 3-chloroanisole (B146291) in the presence of a strong Lewis acid like aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that then attacks the 3-chlorinated aromatic ring. Regioselectivity is a critical challenge in this approach, as the substitution pattern is directed by the existing chloro-substituent.

Alternatively, a Friedel-Crafts alkylation pathway could involve the reaction of 3'-chloropropiophenone with a 4-fluorophenyl source, such as 4-fluorobenzyl chloride, catalyzed by a Lewis acid. The mechanism involves the formation of a carbocation from the alkyl halide, which then serves as the electrophile. mt.com However, this method is often hampered by challenges such as carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the aromatic substrate. numberanalytics.commt.com

Common Lewis acids employed for these transformations are summarized in the table below.

Lewis Acid CatalystTypical SolventsTemperature Range (°C)Key Features
Aluminum Chloride (AlCl₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon disulfide (CS₂)0 to 80Highly active, widely used, but can require stoichiometric amounts. numberanalytics.comnih.gov
Iron(III) Chloride (FeCl₃)DCE, Nitrobenzene25 to 100Milder than AlCl₃, often used for more activated aromatic rings. numberanalytics.com
Zinc Chloride (ZnCl₂)Dichloromethane25 to 60A mild catalyst used to minimize side reactions. numberanalytics.com
Boron Trifluoride (BF₃)Diethyl ether, DCM0 to 25Effective catalyst, often used as its etherate complex for easier handling.

Palladium-Catalyzed Coupling Reactions

Modern synthetic chemistry widely employs palladium-catalyzed cross-coupling reactions for the precise formation of C-C bonds. organic-chemistry.org The synthesis of β-aryl ketones, such as this compound, can be achieved through the direct β-arylation of a ketone precursor. nih.gov This approach typically involves the reaction of an enolate derived from 3'-chloropropiophenone with an aryl halide, such as 1-bromo-4-fluorobenzene.

The catalytic cycle involves a palladium(0) species that undergoes oxidative addition with the aryl halide. The resulting arylpalladium(II) complex then reacts with the ketone enolate in a step known as transmetalation (or a related C-H activation pathway), followed by reductive elimination to yield the β-aryl ketone product and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst. nih.gov

This method offers significant advantages over Friedel-Crafts reactions, including milder reaction conditions and greater functional group tolerance and regioselectivity. organic-chemistry.org

Palladium PrecursorLigandBaseTypical Solvents
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))P(t-Bu)₃ (Tri-tert-butylphosphine)NaOt-Bu (Sodium tert-butoxide)Toluene, Dioxane
Pd(OAc)₂ (Palladium(II) acetate)Buchwald-type phosphine (B1218219) ligands (e.g., SPhos, XPhos)K₃PO₄ (Potassium phosphate)Tetrahydrofuran (THF)
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)PPh₃ (Triphenylphosphine)Cs₂CO₃ (Cesium carbonate)Dimethylformamide (DMF)

Enantioselective Synthesis via Chiral Catalysis

Given that the C3 position of the propiophenone backbone is a stereocenter, achieving an enantioselective synthesis is a key objective for producing single-enantiomer products. This is typically accomplished through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. A prominent strategy for synthesizing chiral β-aryl ketones is the catalytic asymmetric conjugate addition of a nucleophile to an α,β-unsaturated precursor. nih.gov

In a plausible route to chiral this compound, a 3-chlorophenyl organometallic reagent (e.g., an organoboron or organozinc compound) could be added to a chalcone (B49325) derivative, (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, in the presence of a chiral metal-ligand complex. Alternatively, the conjugate addition of a 1,3-dicarbonyl compound, followed by subsequent chemical modification, can be achieved with high enantioselectivity using chiral catalysts. rsc.orgresearchgate.netrsc.org

Organocatalysis provides a metal-free alternative, where small chiral organic molecules, such as tertiary amino-thioureas, catalyze the reaction by activating the substrates through the formation of transient iminium or enamine intermediates. researchgate.net These methods can deliver the desired products with high levels of enantiomeric excess (ee).

Catalyst SystemCatalyst TypeTypical Enantiomeric Excess (ee)
Copper(II) / Chiral Bisoxazoline (Box) LigandsChiral Lewis Acid85-99% rsc.org
Rhodium(I) / Chiral Diene LigandsTransition Metal Complex90-98%
Chiral Amino-thioureaOrganocatalyst80-95% nih.gov
Chiral Phase-Transfer CatalystsOrganocatalyst85-97%

Optimization of Reaction Conditions and Yields in Academic Synthesis

The successful synthesis of this compound in an academic research setting depends on the careful optimization of reaction conditions to maximize product yield and purity. This involves a systematic study of various parameters that influence the reaction's outcome.

For Lewis acid-catalyzed Friedel-Crafts reactions, key variables include the choice and amount of catalyst, the solvent, and the reaction temperature. researchgate.net Using a milder catalyst like ZnCl₂ or reducing the reaction temperature can minimize the formation of undesired side products from polyalkylation or rearrangements. numberanalytics.com The molar ratio of the aromatic substrate to the acylating/alkylating agent is also critical; using an excess of the aromatic compound can often suppress poly-substitution. numberanalytics.com

In palladium-catalyzed couplings, optimization focuses on the catalyst system (palladium precursor and ligand), the base, the solvent, and the temperature. The electronic and steric properties of the phosphine ligand can dramatically affect the reaction's efficiency. nih.gov The choice of base is also crucial, as it must be strong enough to form the necessary enolate intermediate without causing undesired side reactions.

Purification is a final, critical step. After the reaction, byproducts and residual catalysts must be removed. Common laboratory techniques include recrystallization, which is effective for obtaining high-purity crystalline solids, and column chromatography on silica (B1680970) gel, which separates compounds based on polarity and is highly effective for purifying complex mixtures.

The following table summarizes key parameters and their general effects on synthetic outcomes.

ParameterEffect on ReactionOptimization Strategy
Catalyst Concentration Affects reaction rate and can influence selectivity. Higher loading may increase byproduct formation.Screen a range of catalyst loadings (e.g., 1-10 mol%) to find the optimal balance between reaction time and yield/purity.
Temperature Influences reaction rate and selectivity. Higher temperatures can accelerate the reaction but may lead to decomposition or side reactions.Run the reaction at various temperatures (e.g., from 0 °C to reflux) to determine the optimal thermal conditions.
Solvent Affects solubility of reagents and stability of intermediates. Solvent polarity can significantly alter reaction pathways.Test a range of solvents with varying polarities (e.g., toluene, THF, DMF, dioxane) to identify the medium that provides the best yield and selectivity.
Reaction Time Determines the extent of conversion. Insufficient time leads to low yield, while excessive time can promote byproduct formation.Monitor the reaction progress over time using techniques like TLC or GC/MS to identify the point of maximum product formation before significant degradation occurs.

Chemical Reactivity and Transformation Studies of 3 Chloro 3 4 Fluorophenyl Propiophenone

Oxidation Pathways of the Ketone Functionality

The ketone group in 3'-Chloro-3-(4-fluorophenyl)propiophenone is relatively resistant to oxidation compared to aldehydes. libretexts.orgopenstax.org However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. libretexts.org Additionally, more selective oxidation reactions can be employed to form other carbonyl-containing compounds.

Formation of Carboxylic Acid Derivatives

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or hot nitric acid, can oxidatively cleave the ketone. libretexts.orglibretexts.orgjove.com This process typically results in the formation of a mixture of carboxylic acids. For this compound, this would involve the breaking of the C-C bond between the carbonyl carbon and the adjacent carbons, leading to the formation of 3-chlorobenzoic acid and 4-fluorobenzoic acid. It is important to note that such strong oxidation conditions can also lead to degradation of the molecule. libretexts.org

A hypothetical study on the oxidation of this compound with potassium permanganate under alkaline conditions could yield the following results:

Oxidizing AgentTemperature (°C)Reaction Time (h)Major ProductsYield (%)
KMnO4/NaOH10043-Chlorobenzoic acid, 4-Fluorobenzoic acid45, 35
Hot HNO311063-Chlorobenzoic acid, 4-Fluorobenzoic acid40, 30

This is a hypothetical data table created based on general chemical principles.

Selective Oxidation to Other Ketones

The Baeyer-Villiger oxidation offers a pathway for the selective oxidation of ketones to esters. sigmaaldrich.comorganic-chemistry.orgwikipedia.org This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the groups attached to the carbonyl carbon dictates the regioselectivity of the reaction. In the case of this compound, the 3-chlorophenyl group has a higher migratory aptitude than the ethyl group. Therefore, the expected major product would be 3-chlorophenyl propanoate.

A summary of expected outcomes for the Baeyer-Villiger oxidation is presented below:

ReagentSolventMajor ProductExpected Yield (%)
m-CPBADichloromethane3-Chlorophenyl propanoate85
Trifluoroperacetic acidDichloromethane3-Chlorophenyl propanoate90

This is a hypothetical data table created based on general chemical principles.

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound is readily reduced to either a secondary alcohol or completely to a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

Conversion to Alcohol Derivatives

The reduction of the ketone to a secondary alcohol, 1-(3-chlorophenyl)-1-(4-fluorophenyl)propan-1-ol, can be achieved using various hydride reducing agents. chegg.comlibretexts.org Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent for this transformation, typically carried out in alcoholic solvents like methanol (B129727) or ethanol. chegg.comstudylib.netmasterorganicchemistry.com For a more potent reducing agent, lithium aluminum hydride (LiAlH4) can be used, which readily reduces ketones to alcohols. masterorganicchemistry.combyjus.com

Representative results for the reduction to the corresponding alcohol are shown in the table below:

Reducing AgentSolventProductYield (%)
NaBH4Methanol1-(3-chlorophenyl)-1-(4-fluorophenyl)propan-1-ol95
LiAlH4Diethyl ether1-(3-chlorophenyl)-1-(4-fluorophenyl)propan-1-ol98

This is a hypothetical data table created based on general chemical principles.

Complete Reduction to Alkane Moieties

The complete reduction of the carbonyl group to a methylene group, yielding 1-(3-chlorophenyl)-1-(4-fluorophenyl)propane, can be accomplished through methods such as the Clemmensen or Wolff-Kishner reductions.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgorganic-chemistry.organnamalaiuniversity.ac.in These strongly acidic conditions make it suitable for substrates that are not acid-sensitive. organic-chemistry.org

The Wolff-Kishner reduction , on the other hand, is performed under strongly basic conditions, using hydrazine (B178648) (N2H4) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. wikipedia.orgpharmaguideline.comchadsprep.com This method is complementary to the Clemmensen reduction and is used for substrates that are sensitive to acid. masterorganicchemistry.com

A comparison of these two methods for the complete reduction is outlined below:

ReactionReagentsConditionsProductExpected Yield (%)
Clemmensen ReductionZn(Hg), conc. HClReflux1-(3-chlorophenyl)-1-(4-fluorophenyl)propane75
Wolff-Kishner ReductionN2H4, KOH, ethylene (B1197577) glycol200°C1-(3-chlorophenyl)-1-(4-fluorophenyl)propane80

This is a hypothetical data table created based on general chemical principles.

Halogen-Mediated Substitution Reactions

Halogenation of this compound can occur at two primary locations: the α-carbon of the ketone and the aromatic rings.

α-Halogenation: Under acidic or basic conditions, the α-carbon to the carbonyl group can be halogenated. mdpi.compressbooks.publibretexts.org Acid-catalyzed halogenation typically leads to mono-halogenation, while base-promoted halogenation can result in poly-halogenation. pressbooks.pubyoutube.com For instance, reaction with bromine in acetic acid would be expected to yield 2-bromo-1-(3-chlorophenyl)-1-(4-fluorophenyl)propan-1-one.

Electrophilic Aromatic Substitution: The two aromatic rings can undergo electrophilic substitution, such as further halogenation. The existing substituents (chloro and fluoro groups) and the acyl group will direct the position of the incoming electrophile. The acyl group is a deactivating, meta-directing group. The chloro and fluoro groups are deactivating but ortho-, para-directing. The interplay of these directing effects would lead to a mixture of products, with the precise substitution pattern depending on the reaction conditions.

A summary of potential halogenation reactions is provided below:

Reaction TypeReagentsProduct
α-Bromination (acid-catalyzed)Br2, Acetic Acid2-Bromo-1-(3-chlorophenyl)-1-(4-fluorophenyl)propan-1-one
Electrophilic ChlorinationCl2, FeCl3Mixture of chlorinated aromatic derivatives

This is a hypothetical data table created based on general chemical principles.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Phenyl Rings

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly on the 3'-chlorophenyl ring. In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance.

In the case of this compound, the propiophenone (B1677668) group at the 1'-position is an electron-withdrawing group. This group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack. The chloro group at the 3'-position is a potential leaving group. The activating effect of the propiophenone group is most pronounced at the ortho and para positions. Since the chloro group is in the meta position relative to the propiophenone group, the activation for SNAr at this position is expected to be less significant compared to an ortho or para arrangement.

The 4-fluorophenyl ring is generally less susceptible to SNAr than the 3'-chlorophenyl ring under typical conditions, as fluorine is a poorer leaving group than chlorine in SNAr reactions when the ring is not highly activated.

Table 1: Predicted Reactivity of Halogenated Phenyl Rings in this compound towards SNAr

Phenyl RingHalogen PositionActivating GroupPredicted ReactivityRationale
3'-Chlorophenyl3' (meta)Propiophenone (electron-withdrawing)ModerateThe propiophenone group activates the ring to nucleophilic attack, but the meta-position of the chlorine provides less stabilization for the Meisenheimer complex compared to ortho or para positions.
4-Fluorophenyl4 (para)None directly on the ringLowWhile the propiophenone moiety has an indirect electronic influence, the lack of a strong electron-withdrawing group directly on this ring and the poorer leaving group ability of fluoride (B91410) make SNAr less favorable.

Electrophilic Aromatic Substitution on Aromatic Rings

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The feasibility and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring.

The 3'-chlorophenyl ring of this compound is substituted with a chloro group and a propiophenone group. Both of these are deactivating, electron-withdrawing groups, making this ring significantly less reactive towards electrophiles than benzene. The chloro group is an ortho-, para-director, while the propiophenone group is a meta-director. The directing effects of these two groups would lead to a complex mixture of products upon electrophilic attack, with substitution likely occurring at the positions least deactivated.

The 4-fluorophenyl ring is substituted with a fluorine atom, which is a deactivating but ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur on this ring, preferentially at the positions ortho to the fluorine atom (positions 3 and 5), as the para position is occupied by the propiophenone chain.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Phenyl RingExisting SubstituentsPredicted Site of Electrophilic AttackRationale
3'-Chlorophenyl3'-Chloro, 1'-PropiophenoneLow reactivity; potential for multiple productsBoth substituents are deactivating. The chloro group directs ortho/para, while the propiophenone directs meta. This leads to conflicting directing effects and overall low reactivity.
4-Fluorophenyl4-FluoroPositions 3 and 5 (ortho to fluorine)The fluorine atom is a deactivating but ortho-, para-director. Since the para position is blocked, substitution is favored at the ortho positions.

Derivatization Strategies for Functional Group Diversification

The structure of this compound offers several sites for derivatization to create a library of related compounds. These strategies primarily target the ketone functional group and the halogen substituents.

One common derivatization strategy involves the transformation of the ketone. For instance, reduction of the ketone using reducing agents like sodium borohydride (NaBH4) would yield the corresponding secondary alcohol. This alcohol can then be further functionalized, for example, through esterification or etherification.

Another approach is to utilize the halogen atoms as handles for cross-coupling reactions. The chlorine atom on the 3'-chlorophenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, introducing a wide range of substituents at this position. While the fluorine atom on the 4-fluorophenyl ring is less reactive in standard cross-coupling reactions, it can be a site for specific transformations under harsher conditions or with specialized catalytic systems.

Table 3: Potential Derivatization Reactions for this compound

Functional GroupReaction TypeReagents and ConditionsPotential Product
KetoneReductionNaBH4, Methanol1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-ol
3'-ChloroSuzuki CouplingArylboronic acid, Pd catalyst, Base1-(Aryl-substituted-phenyl)-3-(4-fluorophenyl)propan-1-one
3'-ChloroBuchwald-Hartwig AminationAmine, Pd catalyst, Base1-(Amino-substituted-phenyl)-3-(4-fluorophenyl)propan-1-one

Advanced Spectroscopic Characterization of 3 Chloro 3 4 Fluorophenyl Propiophenone

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a unique molecular fingerprint based on the vibrational modes of a molecule's constituent bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of a propiophenone (B1677668) derivative is characterized by several key absorption bands that correspond to specific functional groups and structural motifs. For 3'-Chloro-3-(4-fluorophenyl)propiophenone, the most prominent feature is the carbonyl (C=O) stretching vibration, which is sensitive to the electronic environment. This band is typically strong and sharp, appearing in the region of 1680-1700 cm⁻¹. The presence of the electron-withdrawing chloro group on the 3'-position of the phenyl ring is expected to slightly increase this frequency compared to unsubstituted propiophenone.

Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings typically produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the two phenyl rings will influence the complexity and exact position of these bands.

The presence of the C-Cl and C-F bonds will also give rise to characteristic absorptions. The C-Cl stretching vibration is generally found in the fingerprint region, between 700 and 800 cm⁻¹. The C-F stretching vibration is known to be strong and typically appears in the 1000-1300 cm⁻¹ range. The aliphatic C-H stretching and bending vibrations of the ethyl group will be observed around 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
> 3000Aromatic C-H StretchingWeak to Medium
2850-3000Aliphatic C-H StretchingMedium
1680-1700Carbonyl (C=O) StretchingStrong
1450-1600Aromatic C=C StretchingMedium to Strong
1375-1470Aliphatic C-H BendingMedium
1000-1300C-F StretchingStrong
700-800C-Cl StretchingMedium to Strong

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are often strong in the Raman spectrum. The C=C stretching vibrations of the phenyl rings are expected to produce prominent bands. The carbonyl (C=O) stretch, while strong in the IR, will also be present in the Raman spectrum, though its intensity can vary. The C-Cl and C-F stretching vibrations are also Raman active and can be used for structural confirmation.

Assignment of Fundamental Vibrational Modes

A detailed assignment of the fundamental vibrational modes requires a combination of experimental data and theoretical calculations, such as those based on Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and intensities, aiding in the interpretation of the experimental spectra. For this compound, key assignments would include:

Carbonyl Group Vibrations: The strong C=O stretching mode is a key diagnostic peak.

Phenyl Ring Vibrations: The in-plane and out-of-plane C-H bending and C=C stretching modes provide information about the substitution pattern.

Aliphatic Chain Vibrations: The stretching and bending modes of the CH₂ and CH₃ groups confirm the propiophenone backbone.

Halogen-Carbon Vibrations: The C-Cl and C-F stretching and bending modes confirm the presence and location of the halogen substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region (typically 7.0-8.5 ppm) will be complex due to the presence of two substituted phenyl rings. The protons on the 3'-chlorophenyl ring will exhibit splitting patterns influenced by the chloro substituent, which is an ortho, para-directing deactivator. The protons on the 4-fluorophenyl ring will show a characteristic doublet of doublets pattern due to coupling with the fluorine atom and adjacent protons.

The aliphatic protons of the ethyl group will appear as two multiplets in the upfield region. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group will be deshielded and are expected to resonate as a quartet around 3.0-3.5 ppm. The methyl (-CH₃) protons will be the most shielded, appearing as a triplet around 1.0-1.5 ppm, coupled to the adjacent methylene protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.0-8.5Multiplet8HAromatic Protons
3.0-3.5Quartet2H-CO-CH₂-
1.0-1.5Triplet3H-CH₂-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon is the most deshielded and will appear as a singlet at a low field, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 120-140 ppm. The carbon atoms directly bonded to the chlorine and fluorine atoms will show characteristic shifts and, in the case of the fluorinated ring, C-F coupling. The carbon of the 3'-chlorophenyl ring bonded to the chlorine atom will be shifted downfield. The carbons of the 4-fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom, with the carbon directly attached to fluorine showing a large one-bond coupling constant (¹JCF).

The aliphatic carbons will appear at a higher field. The methylene carbon adjacent to the carbonyl group is expected around 30-40 ppm, while the methyl carbon will be the most shielded, appearing around 8-15 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
190-200Carbonyl Carbon (C=O)
120-140Aromatic Carbons
30-40Methylene Carbon (-CH₂-)
8-15Methyl Carbon (-CH₃)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive spectroscopic technique used to probe the local electronic environment of fluorine atoms within a molecule. Since ¹⁹F has a nuclear spin of ½ and a high natural abundance, it provides sharp, well-resolved signals without the need for isotopic enrichment.

For this compound, a ¹⁹F NMR spectrum would be expected to show a single resonance environment for the fluorine atom on the 4-fluorophenyl ring. The chemical shift of this signal, reported in parts per million (ppm), would be indicative of the electron density around the fluorine nucleus. This value is influenced by the electronic effects of the propiophenone moiety attached to the phenyl ring. Furthermore, the signal would likely appear as a multiplet due to coupling with adjacent protons on the aromatic ring (specifically, the two protons at the 3- and 5-positions). Analysis of this coupling pattern (J-coupling) would confirm the para substitution pattern on the fluorophenyl ring.

Advanced 2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR spectroscopy provides through-bond and through-space correlations between different nuclei, which is indispensable for the unambiguous assignment of a molecule's complex structure. Techniques such as COSY, HSQC, and HMBC would be essential for confirming the constitution of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the target molecule, it would show correlations between the adjacent protons on both the 3-chlorophenyl and 4-fluorophenyl rings. Crucially, it would also establish the connectivity of the three-carbon chain by showing a correlation between the methylene protons (at C2) and the methine proton (at C3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would allow for the definitive assignment of each protonated carbon atom in the molecule by linking the previously assigned proton signals to their corresponding ¹³C signals.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places).

For this compound, with a molecular formula of C₁₅H₁₂ClFO, HRMS would provide an exact mass measurement of the molecular ion ([M]⁺ or [M+H]⁺). This experimental value would be compared to the calculated theoretical mass. A close match (within a few ppm) would provide strong evidence for the elemental composition of the molecule, confirming that no unexpected atoms are present and that the assumed formula is correct. The presence of the chlorine atom would be further evidenced by a characteristic isotopic pattern, with a signal for the ³⁷Cl isotope appearing at M+2 with approximately one-third the intensity of the main ³⁵Cl peak.

Fragmentation Pathway Analysis by Tandem Mass Spectrometry

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (such as the molecular ion), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information.

Analysis of this compound by MS/MS would likely reveal several characteristic fragmentation pathways. Common fragmentation patterns for ketones include cleavage alpha to the carbonyl group. Expected fragment ions could include:

[C₇H₄ClO]⁺: The 3-chlorobenzoyl cation, resulting from cleavage between C1 and C2.

[C₈H₈F]⁺: The 1-(4-fluorophenyl)ethyl cation, resulting from cleavage and rearrangement.

Loss of neutral molecules such as HCl or HF could also be observed.

By carefully analyzing the masses of the fragment ions, the connectivity of the molecular structure can be pieced together and confirmed.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

If a suitable single crystal of this compound could be grown, this technique would provide an unambiguous confirmation of its chemical structure. The resulting crystal structure would detail the precise spatial arrangement of all atoms. This includes:

The dihedral angles between the two phenyl rings and the central propanone chain, revealing the molecule's preferred conformation.

The planarity of the aromatic rings and the carbonyl group.

Details of any intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate how the molecules pack together in the crystal lattice.

This technique would provide the ultimate proof of the compound's constitution and its solid-state conformation.

Analysis of Intermolecular Interactions and Crystal Packing

The precise crystal structure and intermolecular interactions of this compound have not been extensively reported in the literature. However, valuable insights can be inferred from the analysis of the closely related compound, 3-chloropropiophenone (B135402). nih.govresearchgate.net

In the crystal structure of 3-chloropropiophenone, the molecule is nearly planar, with very small torsion angles in the alkyl side chain. nih.gov The crystal packing is characterized by a layered structure where molecules form stacks. nih.gov Notably, no classical hydrogen bonds are observed in the crystal packing of 3-chloropropiophenone. nih.govresearchgate.net This suggests that the intermolecular forces are likely dominated by weaker interactions.

Table 1: Crystallographic Data for the Analogous Compound 3-Chloropropiophenone researchgate.net

ParameterValue
Chemical FormulaC₉H₉ClO
Molecular Weight168.61 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.4485 (13)
b (Å)20.347 (5)
c (Å)7.4860 (17)
β (°)102.123 (4)
Volume (ų)811.4 (3)
Z4

Data for 3-chloropropiophenone is presented as a close structural analog.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of this compound, like other aromatic ketones, is expected to exhibit characteristic absorption bands in the ultraviolet-visible region. These absorptions are due to electronic transitions between different molecular orbitals. fiveable.me

The primary electronic transitions anticipated for this molecule are:

π → π* transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically of high intensity and are associated with the aromatic rings (the chlorophenyl and fluorophenyl groups). fiveable.me

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital of the carbonyl group. These transitions are generally of lower intensity compared to π → π* transitions. fiveable.me

The positions and intensities of these absorption bands are influenced by the substituents on the aromatic rings. The presence of the chloro and fluoro groups, which are auxochromes, can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and may also affect the intensity of the absorption.

Table 2: Expected Electronic Transitions for this compound

Transition TypeAssociated Functional Group(s)Expected Wavelength RegionRelative Intensity
π → πAromatic rings (chlorophenyl, fluorophenyl), Carbonyl groupShorter wavelength UV regionHigh
n → πCarbonyl groupLonger wavelength UV regionLow

The study of the UV-Vis spectrum provides valuable information about the electronic structure of the molecule and can be used in conjunction with theoretical calculations to understand the nature of its excited states. researchgate.net

Computational and Theoretical Chemistry Studies of 3 Chloro 3 4 Fluorophenyl Propiophenone

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of chemical and physical properties.

Table 1: Examples of Ground State Properties Calculated via DFT

Property Calculated Significance
Total Energy Indicates the thermal stability of the molecule.
Dipole Moment Measures the polarity of the molecule.
Mulliken Atomic Charges Describes the electron distribution among the atoms.

This table is illustrative of the types of data obtained from DFT calculations.

Ab initio methods are calculations derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. aps.org While foundational, the HF method does not fully account for electron correlation, which can affect the accuracy of the results. nih.gov In comparative studies on related molecules, results from DFT methods like B3LYP often show better agreement with experimental data, especially for vibrational spectra, than those from HF methods. nih.govnih.gov Nevertheless, HF calculations remain a valuable starting point for more complex computational studies. nih.gov

The accuracy of both DFT and ab initio calculations is highly dependent on the "level of theory," which encompasses the chosen method (e.g., HF, B3LYP) and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style sets like 6-31G* and 6-311++G(d,p). nih.govnih.gov Larger basis sets with more functions (e.g., polarization and diffuse functions) provide a more accurate description of the electron distribution but also significantly increase the computational cost. The selection of an appropriate basis set is a critical step in designing a computational study to balance accuracy with computational feasibility. materialsciencejournal.org

Molecular Geometry Optimization and Conformational Analysis

A primary step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. materialsciencejournal.org For a flexible molecule like 3'-Chloro-3-(4-fluorophenyl)propiophenone, conformational analysis is also important to identify different stable conformers and their relative energies. The optimized geometry provides key structural parameters. For instance, in a related compound, 3-chloropropiophenone (B135402), the molecule is nearly planar. nih.gov In another related chalcone (B49325), the dihedral angle between the two phenyl rings was found to be 44.41°. nih.govresearchgate.net

Table 2: Representative Geometric Parameters from Optimization Studies

Parameter Typical Value Range (for related structures)
C=O Bond Length ~1.22 - 1.24 Å
C-Cl Bond Length ~1.74 - 1.75 Å
C-F Bond Length ~1.35 Å

This table provides illustrative data based on computational studies of analogous molecules. materialsciencejournal.orgnih.govresearchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. mdpi.com These calculations determine the normal modes of vibration and their corresponding frequencies. The theoretical spectra are then compared with experimental FT-IR and FT-Raman data. researchgate.net This comparison allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as the stretching of the C=O bond or the bending of C-H bonds. materialsciencejournal.org It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational methods and to improve the correlation with experimental results. materialsciencejournal.org

Table 3: Illustrative Correlation of Vibrational Frequencies

Vibrational Mode Typical Experimental Wavenumber (cm⁻¹) Typical Calculated Wavenumber (cm⁻¹)
C=O Stretch 1600 - 1700 1610 - 1710
C-Cl Stretch 650 - 800 660 - 810
C-F Stretch 1000 - 1250 1010 - 1260

This table is a hypothetical representation of how theoretical and experimental vibrational data are correlated.

Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide valuable information about the electronic structure of a molecule, which is crucial for predicting its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and stability. materialsciencejournal.orgmdpi.com

From the HOMO and LUMO energies, several conceptual DFT descriptors can be calculated to quantify reactivity: mdpi.comresearchgate.net

Electronegativity (χ): Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Indicates resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating high reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Additionally, Molecular Electrostatic Potential (MEP) maps are often generated to visualize the charge distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. materialsciencejournal.orgresearchgate.net

Table 4: Key Electronic Structure and Reactivity Descriptors

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Electronegativity (χ) -(EHOMO + ELUMO)/2 Describes electron-attracting tendency.
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to charge transfer.

This table defines common reactivity descriptors derived from computational calculations.

Therefore, it is not possible to provide the detailed analysis and data tables requested for the following sections, as the necessary scientific literature for this specific molecule is not available in the public domain.

Non-linear Optical (NLO) Properties Characterization

While computational studies exist for structurally similar compounds, such as other chalcones and substituted propiophenones, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct molecules. Generating content without specific, verifiable research data for the target compound would not meet the required standards of scientific accuracy.

Computational Investigations of Reaction Mechanisms and Transition States

No published studies were found that computationally investigated the reaction mechanisms or transition states involving this compound.

Molecular Interaction Studies (Computational)

No published studies were found that conducted computational molecular interaction studies, including molecular docking or binding affinity predictions, for this compound.

Molecular Docking for Ligand-Target Recognition

There are no specific molecular docking studies available in the scientific literature for this compound to assess its ligand-target recognition.

Binding Affinity Predictions (Computational)

No computational studies predicting the binding affinity of this compound with any biological target have been published.

Applications of 3 Chloro 3 4 Fluorophenyl Propiophenone As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The utility of β-chloro ketones, such as 3'-Chloro-3-(4-fluorophenyl)propiophenone, as foundational materials for constructing complex organic molecules is well-established. nih.gov The presence of two adjacent electrophilic centers—the carbonyl carbon and the carbon atom bonded to the chlorine—renders the molecule susceptible to a variety of nucleophilic attacks, serving as a linchpin for carbon-carbon and carbon-heteroatom bond formation. mdpi.com

This dual reactivity allows the compound to be used in cyclization reactions to form various heterocyclic systems, which are core structures in many natural products and biologically active compounds. For instance, reactions with dinucleophiles can lead to the formation of five, six, or seven-membered rings. The propiophenone (B1677668) backbone itself is a common structural motif that can be elaborated upon to introduce additional complexity and functionalization. ontosight.ai

Building Block in Fine Chemical Synthesis

In the hierarchy of chemical manufacturing, this compound is classified as a fine chemical. These are complex, pure chemical substances produced in limited quantities through multistep batch processes for specialized applications. guidechem.com Its role as a building block is critical in industries where high purity and specific molecular architecture are paramount, such as the pharmaceutical, agrochemical, and specialty polymer sectors. guidechem.com The compound's value lies in its ability to introduce a specific halogenated propiophenone framework into a target molecule, a common strategy in the design of bioactive compounds.

Precursor in Multistep Organic Synthesis

The distinct reactivity of the functional groups in this compound allows for its use as a precursor in sequential, multistep synthetic pathways. Chemists can selectively target one functional group while preserving the others for later transformations.

Typical Reaction Pathways:

Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol, introducing a new stereocenter.

Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups.

Aromatic Ring Functionalization: The chloro- and fluoro-substituted phenyl rings can undergo further electrophilic or nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions.

This stepwise modification is fundamental to the construction of complex target molecules where precise control over the synthetic sequence is necessary. The use of 3-chloropropiophenone (B135402) as a precursor for various transformations is a well-documented example of this principle. nih.govguidechem.com

Use in the Development of Novel Synthetic Pathways

The unique combination of functionalities within this compound makes it a valuable substrate for developing and optimizing novel synthetic methodologies. Its structure is suitable for exploring new catalytic systems, multicomponent reactions, and flow chemistry processes. nih.govresearchgate.net For example, chemists might use it to test the selectivity of a new catalyst for ketone reduction in the presence of an alkyl halide or to develop new cross-coupling reactions that are tolerant of the carbonyl group. The development of efficient routes to α,β-unsaturated α'-haloketones, which are related structures, highlights the ongoing innovation in the synthesis of such versatile intermediates. organic-chemistry.org

Applications in the Synthesis of Pharmaceutical Precursors and Scaffolds

The most significant application of propiophenone derivatives is in the pharmaceutical industry, where they serve as key intermediates for the synthesis of Active Pharmaceutical Ingredients (APIs). manavchem.compharmanoble.compyglifesciences.comevonik.com The structural motifs present in this compound are found in numerous therapeutic agents.

The propiophenone core is a well-known precursor for several drugs. A prominent example is the synthesis of Bupropion, an antidepressant, which utilizes a 3'-chloropropiophenone (B116997) intermediate. manavchem.comgoogle.comgoogle.com The synthesis involves the reaction of the α-carbon and subsequent modification of the ketone and chloro groups. google.comgoogle.com By analogy, this compound is a logical starting material for creating novel Bupropion analogs or other new chemical entities where the additional fluorophenyl group could modulate the pharmacological properties.

The table below illustrates how related propiophenone intermediates are used in the synthesis of known APIs.

Propiophenone IntermediateResulting Active Pharmaceutical Ingredient (API)Therapeutic Class
3'-ChloropropiophenoneBupropionAntidepressant
PropiophenonePhenmetrazineAppetite Suppressant
4-HydroxypropiophenoneParoxypropioneBeta-blocker
Various substituted propiophenonesExperimental Antidiabetic AgentsAntidiabetic

This table is based on established synthetic routes for the listed APIs and intermediates. manavchem.comgoogle.comwikipedia.orgnih.gov

Many modern pharmaceuticals are sold as single enantiomers, as often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects. The prochiral ketone in this compound is an ideal handle for introducing chirality into a molecule.

This is typically achieved through asymmetric reduction of the ketone to form a chiral alcohol. This transformation can be accomplished using various methods:

Chiral Catalysts: Using metal catalysts with chiral ligands or organocatalysts to stereoselectively deliver a hydride to the carbonyl group. nih.gov

Biocatalysis: Employing enzymes like ketoreductases, which can exhibit extremely high levels of enantioselectivity. nih.gov

Chiral Boranes: Utilizing chiral allylboranes for asymmetric additions to the carbonyl group. york.ac.uk

For example, the synthesis of dextrorotatory 3'-chlorophenylpropanol, a key chiral intermediate, is achieved through the asymmetric reduction of 3'-chloropropiophenone using a chiral catalyst. google.com This establishes a clear precedent for the use of this compound in the synthesis of enantiomerically pure pharmaceutical intermediates, a critical step in modern drug development. evonik.comrsc.org

Future Research Directions and Unexplored Avenues for 3 Chloro 3 4 Fluorophenyl Propiophenone

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of similar propiophenone (B1677668) derivatives often involves Friedel-Crafts acylation, which, while effective, typically relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride and utilizes halogenated organic solvents. researchgate.netguidechem.com These methods can present challenges regarding catalyst separation, waste disposal, and environmental impact. Future research should prioritize the development of more efficient and sustainable synthetic protocols.

A primary avenue for exploration is the adoption of "green chemistry" principles. One promising approach, suggested by research on related compounds, is the development of solvent-free reaction conditions. google.com For instance, a patented method for preparing m-chloropropiophenone involves the direct chlorination of propiophenone using anhydrous aluminum chloride as a catalyst without any organic solvent, which significantly reduces environmental pollution and simplifies the operation. google.com Investigating similar solvent-free or mechanochemical approaches for the synthesis of 3'-Chloro-3-(4-fluorophenyl)propiophenone could lead to higher yields, reduced waste, and lower production costs.

Another area of focus should be the use of heterogeneous or reusable catalysts to replace traditional Lewis acids. Solid acid catalysts, such as zeolites or supported acids, could offer advantages in terms of easier product purification, catalyst recyclability, and milder reaction conditions. Furthermore, the application of continuous flow chemistry could enhance reaction efficiency, safety, and scalability, providing precise control over reaction parameters and minimizing byproduct formation.

Synthetic Strategy Traditional Method (e.g., Friedel-Crafts) Proposed Sustainable Alternative Potential Advantages
Catalyst Stoichiometric AlCl₃ researchgate.netguidechem.comHeterogeneous solid acids (e.g., zeolites)Reusability, reduced waste, easier separation
Solvent Halogenated solvents (e.g., 1,2-dichloroethane) google.comSolvent-free conditions or green solvents (e.g., ionic liquids) google.comReduced environmental impact, lower cost, enhanced safety
Process Batch processingContinuous flow chemistryImproved efficiency, better process control, enhanced safety

Advanced Mechanistic Studies of its Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Currently, detailed mechanistic data for this specific compound is scarce. Future research should employ advanced analytical and experimental techniques to elucidate the pathways of its key reactions.

For example, transformations involving the β-chloro ketone moiety are of significant interest, as these groups are valuable precursors for many chemical transformations. researchgate.net Mechanistic hypotheses for reactions of similar compounds have been proposed, such as light-driven radical chain reactions initiated by the interaction of diluted acids to produce molecular chlorine. researchgate.net Investigating whether similar photochemically-induced or radical-mediated pathways are viable for this compound could open new synthetic possibilities.

Future studies could utilize techniques such as:

Isotopic Labeling: Using isotopes (e.g., ¹³C, ¹⁸O) to trace the fate of specific atoms throughout a reaction sequence.

In-situ Spectroscopy: Employing techniques like in-situ FTIR or NMR spectroscopy to monitor the reaction in real-time, allowing for the detection of transient intermediates and reactive species.

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of catalysts and reaction conditions on the reaction rate.

Cyclic Voltammetry: To probe the electrochemical properties and potential single-electron transfer steps in its reactions. researchgate.net

Exploration of Novel Derivatization Strategies

The molecular architecture of this compound offers multiple sites for chemical modification, making it an excellent scaffold for creating libraries of novel compounds. The carbonyl group, the active α- and β-carbons, and the two distinct aromatic rings are all potential targets for derivatization.

Research on analogous structures has demonstrated successful derivatization pathways. For instance, the reduction of a related nitrile followed by reaction with aldehydes and subsequent reduction yielded a series of substituted amines with interesting properties. researchgate.net Similarly, hydrolysis of the nitrile to a carboxylic acid, followed by acylation and reduction, also produced novel amines. researchgate.net Applying these strategies to this compound could generate a diverse range of derivatives.

Future derivatization efforts could focus on:

Reactions at the Carbonyl Group: Synthesis of imines, oximes, hydrazones, and related compounds, which are common precursors for heterocyclic synthesis.

Modification of the Propyl Chain: Exploring substitution reactions at the β-carbon or elimination reactions to form the corresponding chalcone (B49325), a highly reactive intermediate.

Aromatic Ring Functionalization: Introducing additional substituents onto either the 3-chlorophenyl or 4-fluorophenyl rings through electrophilic or nucleophilic aromatic substitution to modulate the electronic and steric properties of the molecule.

Cyclization Reactions: Utilizing the bifunctional nature of the molecule to construct novel heterocyclic systems, such as pyrazolines, isoxazolines, or pyrimidines.

Deeper Computational Modeling for Structure-Reactivity Correlations

Computational chemistry provides powerful tools for predicting molecular properties and understanding chemical reactivity, complementing experimental work. For this compound, in-depth computational modeling is an unexplored avenue that could yield significant insights.

Studies on similar halogenated chalcones and ketones have successfully used methods like Density Functional Theory (DFT) to investigate geometrical structures, electronic properties, and chemical reactivity. researchgate.net A similar approach for the target compound could elucidate key structure-reactivity correlations. The combination of experimental findings and theoretical predictions can validate computational models, improving their predictive power for designing new molecules with desired characteristics.

Future computational research should include:

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the MEP surface to identify electron-rich and electron-poor regions, offering a guide to intermolecular interactions and reactive sites.

Reaction Pathway Modeling: Simulating the transition states and energy profiles of potential reactions to provide a theoretical basis for observed reactivity and to predict the feasibility of new transformations.

Computational Method Property to be Investigated Anticipated Insight
Density Functional Theory (DFT) Optimized molecular geometry, bond parametersUnderstanding of conformational preferences and steric effects. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis Energy gap, orbital distributionPrediction of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Electron density distributionIdentification of sites for electrophilic and nucleophilic attack.
Time-Dependent DFT (TD-DFT) Electronic absorption spectraPrediction of UV-Vis spectral properties. researchgate.net
Molecular Docking Binding affinities with biological targetsPreliminary screening for potential bioactivity, as seen with related structures. asiapharmaceutics.info

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3'-chloro-3-(4-fluorophenyl)propiophenone, and how can reaction efficiency be monitored?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or halogenation of a propiophenone precursor. For example, a trifluoromethyl analog (3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) can be synthesized via ketone functionalization under anhydrous conditions using Lewis acid catalysts like AlCl₃ . Reaction progress is monitored via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS). Yield optimization may require adjusting stoichiometry and reaction time.

Q. How should researchers characterize the crystallographic structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement and ORTEP-3 for visualization . For accurate data, ensure crystals are grown in inert solvents (e.g., dichloromethane/hexane) and maintain cryogenic conditions during data collection to minimize thermal motion artifacts.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow protocols for structurally similar chlorinated aromatics:

  • Use PPE (nitrile gloves, lab coat, safety goggles).
  • Conduct reactions in a fume hood to avoid inhalation .
  • Store at -20°C for long-term stability, as recommended for analogs like 4'-chloro-3'-hydroxypropiophenone .
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what functional is most reliable?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like bond dissociation energies . Basis sets such as 6-311++G(d,p) are recommended for halogenated systems. Validate predictions against experimental UV-Vis or NMR data.

Q. What strategies resolve contradictions in toxicity data for chlorinated aromatic ketones?

  • Methodological Answer : Conflicting toxicity reports (e.g., acute vs. chronic effects) require:

  • Dose-response studies across multiple cell lines (e.g., HepG2 for hepatic toxicity).
  • Environmental persistence assays (e.g., OECD 301B biodegradability test) .
  • Cross-referencing with structurally related compounds, such as 3-chlorophenol, which shows low acute toxicity but potential bioaccumulation risks .

Q. How does substrate concentration influence catalytic reductions of this compound, and how can enantioselectivity be optimized?

  • Methodological Answer : For asymmetric reductions (e.g., using R. mucilaginosa cells), substrate concentration impacts enzyme saturation. A study on propiophenone analogs found optimal activity at 10–13.3 mM; higher concentrations (>20 mM) inhibit microbial cells . Enantioselectivity can be enhanced by immobilizing catalysts or using co-solvents (e.g., 10% DMSO) to improve substrate solubility.

Q. What experimental designs mitigate challenges in detecting degradation intermediates of this compound?

  • Methodological Answer : Use high-resolution LC-QTOF-MS for non-targeted analysis of photolytic or hydrolytic byproducts. For chlorinated aromatics, include quenching agents (e.g., sodium thiosulfate) to halt secondary reactions. Compare fragmentation patterns with databases like NIST or PubChem .

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